molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Elobixibat

カタログ番号: B1671180
CAS番号: 439087-18-0
分子量: 695.9 g/mol
InChIキー: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

エロビキシバットは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主要な生成物は、元の化合物の誘導体であり、薬理学的な特性が異なる場合があります .

科学研究への応用

生物活性

Elobixibat (A3309) is a novel compound primarily used to treat chronic constipation by inhibiting the ileal bile acid transporter (IBAT). This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is a synthetic derivative of 1,5-benzothiazepine, characterized by a high selectivity for IBAT. The chemical formula is C36H45N3O7S2C_{36}H_{45}N_{3}O_{7}S_{2}. It acts locally within the gastrointestinal tract, reducing bile acid reabsorption in the ileum, which consequently enhances bile acid synthesis in the liver and increases colonic bile acid concentration. This mechanism promotes intestinal motility and improves bowel function.

Pharmacokinetics

This compound exhibits minimal systemic absorption after oral administration, with over 99% protein binding in plasma and a short half-life of less than 4 hours. Its low bioavailability minimizes the risk of systemic side effects and drug interactions. The compound primarily inhibits CYP2C9 and CYP3A4 enzymes, but due to its limited absorption, significant drug-drug interactions are unlikely .

Phase 3 Clinical Trials

Two pivotal Phase 3 trials assessed this compound's efficacy in patients with chronic idiopathic constipation. The first trial was a randomized, double-blind, placebo-controlled study involving 133 participants. Results indicated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo:

Treatment GroupSBMs per Week (Mean ± CI)
This compound (10 mg)6.4 ± (5.3-7.6)
Placebo1.7 ± (1.2-2.2)

Statistical analysis showed a p-value < 0.0001, indicating strong efficacy .

The second trial was an open-label study over one year involving 341 patients where this compound was titrated between doses of 5 mg to 15 mg daily. The overall adverse event rate was reported at 48%, primarily mild gastrointestinal disorders .

Safety Profile

This compound's safety profile has been evaluated in various studies, showing that most adverse effects are mild and predominantly gastrointestinal:

Adverse EventFrequency (%)
Abdominal pain19
Diarrhea12
Nausea10

The discontinuation rate due to adverse events was low, suggesting a favorable safety profile for long-term use .

Case Studies

A notable case study involved elderly patients (mean age 72 years) treated with this compound at a dose of 10 mg/day for two weeks. Results showed:

  • SBM Improvement : From an average of 2.86 to 6.08 SBMs per week.
  • Overall Improvement Rate : 74% of patients reported significant improvement in bowel function.

This highlights this compound's potential effectiveness across different age groups .

Impact on Bile Acid Levels

This compound's mechanism also significantly impacts bile acid levels in the body:

  • Fecal Bile Acid Excretion : Increased significantly post-treatment.
  • Serum Bile Acid Concentrations : Notably decreased, with a reported increase in primary bile acid concentration by up to 25.4 times from baseline and a decrease in secondary bile acids .

特性

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elobixibat
Reactant of Route 2
Reactant of Route 2
Elobixibat
Reactant of Route 3
Elobixibat
Reactant of Route 4
Reactant of Route 4
Elobixibat
Reactant of Route 5
Elobixibat
Reactant of Route 6
Reactant of Route 6
Elobixibat
Customer
Q & A

Q1: What is the primary mechanism of action of elobixibat?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].

Q2: How does IBAT inhibition by this compound lead to the alleviation of constipation?

A2: By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:

  1. Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
  2. Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].

Q3: Does this compound impact rectal sensation in patients with chronic constipation?

A3: Research indicates that this compound can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.

Q4: Beyond constipation, are there other potential benefits of this compound related to bile acid metabolism?

A4: Yes, this compound has shown potential to improve lipid metabolism []. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].

Q5: Does the timing of this compound administration influence its effectiveness?

A5: Research suggests that this compound can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].

Q6: What is the molecular formula and weight of this compound?

A6: This information can be found in the scientific literature and patents related to this compound.

Q7: What spectroscopic data is available for this compound?

A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to this compound.

Q8: Are there any known polymorphs or hydrates of this compound? How do they affect its stability and performance?

A8: The existence of polymorphs and their impact on this compound's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].

Q9: What has clinical research revealed about the efficacy and safety of this compound for chronic constipation?

A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].

Q10: Has this compound been compared to other laxatives in clinical trials?

A10: Yes, this compound has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.

Q11: Have any studies investigated the long-term effects of this compound treatment?

A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for this compound in chronic constipation treatment [, ].

Q12: Are there specific patient populations where this compound has shown particular efficacy?

A12: this compound has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].

Q13: Does this compound interact with any drug transporters or metabolizing enzymes?

A13: this compound has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.

Q14: How is this compound metabolized, and what are its primary routes of elimination?

A14: Specific details regarding this compound's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].

Q15: What is the safety profile of this compound, and what are the common adverse effects?

A15: this compound has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.

Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A16: Information about formulation approaches and their impact on this compound's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].

Q17: What analytical techniques are used to characterize and quantify this compound in various matrices?

A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。